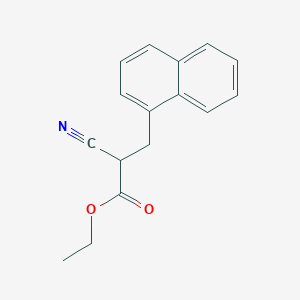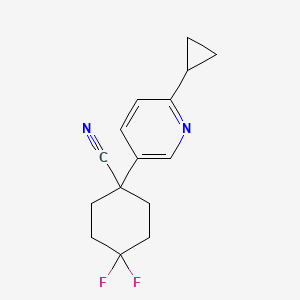
tert-butyl (R)-(1-hydroxyhexan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-t-butoxycarbonylamino-1-hexanol is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a t-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the hexane chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-t-butoxycarbonylamino-1-hexanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a t-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Reduction: The protected amino compound is then subjected to reduction reactions to introduce the hydroxyl group at the desired position on the hexane chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-t-butoxycarbonylamino-1-hexanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-t-butoxycarbonylamino-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.
Wissenschaftliche Forschungsanwendungen
®-2-t-butoxycarbonylamino-1-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-2-t-butoxycarbonylamino-1-hexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-t-butoxycarbonylamino-1-hexanol: The enantiomer of the compound with similar properties but different stereochemistry.
2-t-butoxycarbonylamino-1-pentanol: A similar compound with a shorter carbon chain.
2-t-butoxycarbonylamino-1-heptanol: A similar compound with a longer carbon chain.
Uniqueness
®-2-t-butoxycarbonylamino-1-hexanol is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-hydroxyhexan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI-Schlüssel |
KCKPPJXOWKJHDP-SECBINFHSA-N |
Isomerische SMILES |
CCCC[C@H](CO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCC(CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine](/img/structure/B8445742.png)
![(3S,4R)-3-amino-4-[2-(2-furyl)ethyl]azetidin-2-one](/img/structure/B8445743.png)
![3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B8445745.png)









![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8445813.png)
